5-(Methylthio)pyrazin-2-amine
Overview
Description
5-(Methylthio)pyrazin-2-amine (MTPA) is an organic compound with the chemical formula C5H8N4S. It is also known as 5-(methylthio)pyrazinamine .
Synthesis Analysis
The synthesis of pyrazine derivatives involves various methods. For instance, a study describes the synthesis of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine derivatives by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid .Molecular Structure Analysis
The molecular formula of this compound is C5H7N3S, and its molecular weight is 141.2 g/mol . The structure of pyrazine derivatives is an attractive scaffold for drug discovery research .Chemical Reactions Analysis
The reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of pyridine and titanium tetrachloride was used to produce 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide .Physical and Chemical Properties Analysis
The physical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and melting and boiling points . The chemical properties describe the ability of a substance to undergo a specific chemical change .Scientific Research Applications
Heterocyclic Compound Synthesis
5-(Methylthio)pyrazin-2-amine is used in the synthesis of heterocyclic compounds. For example, it has been utilized in preparing a series of 1H-imidazo[4,5-b]pyrazines and 6-substituted pyrazino[2,3-b]pyrazines, which have shown potential in amplifying the effects of phleomycin, a chemotherapeutic agent (Barlin & Ireland, 1984).
Anti-microbial Applications
This compound has also been incorporated into polyurethane varnish and printing ink paste for its antimicrobial properties. These applications have shown promising results in inhibiting microbial growth, which can be particularly useful in surface coatings and printing industries (El‐Wahab et al., 2015).
Novel Synthesis Methods
Recent studies have developed novel methods for synthesizing triazolo[4,3-a]pyrazin-3-amines, which include the use of this compound. These methods offer a more efficient and convenient approach for creating these compounds, potentially opening new avenues in medicinal chemistry (Li et al., 2019).
Tuberculostatic Activity
Derivatives of this compound have been studied for their activity against Mycobacterium tuberculosis. The planarity of these compounds, influenced by specific intramolecular interactions, is suggested to be crucial for their tuberculostatic activity, offering insights into new treatments for tuberculosis (Szczesio et al., 2011).
Molecular Diversity and Biological Activity
The compound plays a role in creating molecularly diverse libraries of tetrasubstituted alkenes containing a barbiturate motif. This diversity has potential applications in the discovery of new biologically active compounds, including antimicrobials (Al-Sheikh et al., 2020).
Safety and Hazards
Future Directions
Pyrrolopyrazine derivatives, which include pyrazine rings, have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Properties
IUPAC Name |
5-methylsulfanylpyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBKLPYWVRTALX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619636 | |
Record name | 5-(Methylsulfanyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251549-38-9 | |
Record name | 5-(Methylsulfanyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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